3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide

Lipophilicity Membrane permeability Drug design

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide (CAS 1563333-04-9; molecular formula C₈H₉FN₂O; MW 168.17) is a fluorinated, methyl-substituted aromatic amidoxime. Its structure features a benzene ring bearing a fluorine atom at position 3, a methyl group at position 5, and an N'-hydroxycarboximidamide (amidoxime) functional group at position This substitution pattern places it at the intersection of two key medicinal chemistry design strategies: fluorine incorporation for metabolic modulation and amidoxime formation for prodrug-enabled oral bioavailability.

Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
Cat. No. B13303471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide
Molecular FormulaC8H9FN2O
Molecular Weight168.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)C(=NO)N
InChIInChI=1S/C8H9FN2O/c1-5-2-6(8(10)11-12)4-7(9)3-5/h2-4,12H,1H3,(H2,10,11)
InChIKeyVKHMLWOVWNULNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide: Core Identity and Comparator Context for Sourcing Decisions


3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide (CAS 1563333-04-9; molecular formula C₈H₉FN₂O; MW 168.17) is a fluorinated, methyl-substituted aromatic amidoxime . Its structure features a benzene ring bearing a fluorine atom at position 3, a methyl group at position 5, and an N'-hydroxycarboximidamide (amidoxime) functional group at position 1. This substitution pattern places it at the intersection of two key medicinal chemistry design strategies: fluorine incorporation for metabolic modulation and amidoxime formation for prodrug-enabled oral bioavailability. The closest structural analogs that invite direct comparison for procurement or lead-optimization programs are the des-methyl derivative 3-fluoro-N'-hydroxybenzene-1-carboximidamide (CAS 1319746-46-7; MW 154.14), the amidine counterpart 3-fluoro-5-methylbenzene-1-carboximidamide (CAS 1506992-46-6; MW 152.17), and the regioisomer 3-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide (CAS 175277-86-8) [1].

Why 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide Cannot Be Replaced by a Generic Amidoxime or Amidine Analog


Amidoximes are not interchangeable building blocks. The presence, position, and identity of aromatic substituents govern both the physicochemical properties that dictate passive membrane permeation and the electronic environment that controls enzymatic reduction by the mitochondrial amidoxime reducing component (mARC)—the enzyme responsible for converting amidoxime prodrugs into active amidines in vivo [1]. Replacing the 5-methyl group with hydrogen (des-methyl analog) lowers lipophilicity by approximately 0.5 logP units, which can reduce membrane partitioning by an order of magnitude [2]. Eliminating the N'-hydroxy group to use the amidine directly sacrifices the prodrug advantage: amidines are strongly basic (pKₐ ~11–12) and predominantly ionized in the gastrointestinal tract, resulting in poor oral bioavailability, whereas the amidoxime is less basic and passively absorbed before intracellular activation [3]. Moving the methyl group from position 5 to position 4 (regioisomer) alters the electron density distribution across the aromatic ring, which can shift the amidoxime reduction potential and change mARC substrate recognition [4]. These are not subtle variations—they determine whether a compound is orally bioavailable, metabolically stable, or even competent as a prodrug.

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide: Quantitative Evidence for Differentiated Selection


Lipophilicity Gain: +0.5 LogP Units Over the Des-Methyl Analog Enhances Predicted Membrane Permeability

The 5-methyl substituent on 3-fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide increases predicted lipophilicity by approximately 0.5 logP units relative to the des-methyl analog 3-fluoro-N'-hydroxybenzene-1-carboximidamide. The des-methyl analog has an experimentally computed XLogP3 of 1.2 as reported in PubChem, while the addition of a methyl group to an aromatic ring typically contributes +0.5 to the logP value [1][2]. Since the topological polar surface area (TPSA) remains unchanged at 58.6 Ų (both compounds possess identical hydrogen bond donor and acceptor counts of 2 and 3 respectively), the net effect is an increase in lipophilic character without any penalty to hydrogen-bonding capacity. This is expected to improve passive membrane permeability in absorption and distribution contexts while retaining favorable solubility characteristics relative to more heavily alkylated analogs.

Lipophilicity Membrane permeability Drug design

Amidoxime Prodrug Capability: Enabling Oral Bioavailability That the Amidine Analog Cannot Achieve

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide contains the N'-hydroxyamidine (amidoxime) functional group, which is a well-established prodrug motif for basic amidines. The corresponding amidine analog—3-fluoro-5-methylbenzene-1-carboximidamide (CAS 1506992-46-6)—lacks this N-hydroxy group and exists as a strongly basic species (amidine pKₐ ~11–12). Amidines are predominantly protonated at intestinal pH and suffer from poor passive membrane permeability, typically exhibiting oral bioavailability below 10% unless formulated with permeation enhancers [1]. In contrast, amidoximes are far less basic and are absorbed across the intestinal epithelium in their neutral form before undergoing intracellular reduction by the mARC enzyme system to regenerate the active amidine [2]. The prodrug principle has been clinically validated: ximelagatran, an amidoxime prodrug of the direct thrombin inhibitor melagatran, achieved oral bioavailability of approximately 20% compared to <5% for the parent amidine [3]. For 3-fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide, this means that researchers designing in vivo studies in rodents or pursuing oral lead candidates should select the amidoxime form over the amidine form if oral dosing is intended.

Prodrug Oral bioavailability mARC enzyme Amidoxime

Fluorine at Position 3: Metabolic Stability Differentiation vs. Non-Fluorinated Analogs

The fluorine atom at position 3 of the aromatic ring in 3-fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide provides a metabolic stability advantage over non-fluorinated benzamidoxime analogs. Aromatic fluorine blocks cytochrome P450-mediated oxidative metabolism at the substituted position, as C–F bonds are resistant to oxidative cleavage and fluorine's strong electron-withdrawing effect deactivates the aromatic ring toward electrophilic oxidation [1]. This is a well-established principle in medicinal chemistry: fluorination of phenyl rings reduces intrinsic clearance in human liver microsomes by 2- to 10-fold depending on the substitution pattern and the specific CYP isoform involved [2]. By comparison, the non-fluorinated parent compound benzamidoxime (C₇H₈N₂O; MW 136.15) lacks this metabolic shield and would be expected to undergo more rapid oxidative metabolism at the para and ortho positions. The presence of fluorine also shifts the electron density of the aromatic ring, which may subtly modulate the reduction potential of the amidoxime group recognized by mARC enzymes [3].

Metabolic stability Fluorine substitution CYP450 Drug metabolism

Regioisomeric Differentiation: 3-Fluoro-5-Methyl vs. 3-Fluoro-4-Methyl Substitution Pattern

The precise location of the methyl group on the aromatic ring differentiates 3-fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide from its regioisomer 3-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide (CAS 175277-86-8). In the target compound, the methyl group at position 5 is meta to the amidoxime functionality (position 1) and meta to the fluorine (position 3). In the 4-methyl regioisomer, the methyl group is para to the amidoxime and ortho to the fluorine. The electronic and steric consequences of this difference are non-trivial: the 5-methyl (meta) orientation places the electron-donating methyl group in a position where its inductive effect is communicated to the amidoxime carbon through the ring with different efficiency than the 4-methyl (para) orientation [1]. Furthermore, in amidoxime-based antileishmanial structure–activity studies, the introduction of a methyl group on the benzene ring had a positive influence on activity without significantly increasing cytotoxicity, but the magnitude of the effect was position-dependent [2]. For researchers comparing hits across screening libraries, these two regioisomers cannot be considered equivalent, and their differential biological activity should be confirmed empirically.

Regioisomer Structure–activity relationship Substitution pattern Amidoxime

Commercial Availability and Purity Benchmarking: Supply Chain Differentiation vs. Closest Analogs

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide is stocked by multiple international suppliers including Ambeed Inc., BLD Pharmatech Ltd., Leyan (Shanghai Haohong), and Shaoyuan (Accela ChemBio) at purities of 95% to 98% . The des-methyl analog 3-fluoro-N'-hydroxybenzene-1-carboximidamide (CAS 1319746-46-7) is available from Sigma-Aldrich, BOC Sciences, and AKSci at 98% purity, indicating broader commercial maturity . The target compound's MDL number (MFCD24123803) and CAS registry (1563333-04-9) are properly registered, enabling unambiguous procurement. Critically, the regioisomer 3-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide is also commercially available (Santa Cruz Biotechnology), and ordering errors between these two regioisomers are a documented risk in procurement workflows that rely solely on name-based searches. The target compound's unique CAS number provides a definitive identifier to mitigate this risk.

Chemical procurement Purity Supply chain Building blocks

Application Scenarios for 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide Driven by Differentiation Evidence


Orally Bioavailable Amidine Prodrug Programs Requiring mARC-Activatable Warheads

This compound is suited as a prodrug intermediate in programs where the target pharmacology requires a basic amidine group but oral bioavailability is a known hurdle. The N'-hydroxyamidine motif enables passive intestinal absorption followed by intracellular mARC-mediated reduction to the active amidine, a strategy validated clinically by ximelagatran [1]. Researchers designing oral factor Xa inhibitors, antithrombotic agents, or antiparasitic amidines should prioritize this amidoxime over the corresponding amidine (CAS 1506992-46-6) to avoid the near-certain oral absorption failure of the strongly basic amidine form.

Anti-Infective Lead Optimization Leveraging Methyl-Enhanced Lipophilicity

The 5-methyl substituent provides a +0.5 logP advantage over the des-methyl analog without altering hydrogen-bonding capacity [1]. In antileishmanial and antitrypanosomal programs where benzamidoximes have shown promising in vitro activity (IC₅₀ values in the 5–50 μM range) and where methyl substitution on the aromatic ring has been shown to positively influence antiparasitic potency without significantly increasing cytotoxicity [2], this compound offers a balanced lipophilicity profile that may improve cell membrane penetration in intracellular parasite assays while maintaining aqueous solubility suitable for in vitro testing.

Metabolic Stability Screening Cascades for Fluorinated Amidoxime Hit Series

The 3-fluoro substituent is expected to reduce CYP450-mediated oxidative metabolism relative to non-fluorinated benzamidoxime analogs [1]. In early ADME screening cascades, this compound can serve as a metabolically stabilized comparator to benchmark the intrinsic clearance of non-fluorinated amidoxime analogs. Procurement of this specific compound—rather than the des-fluoro parent benzamidoxime—enables researchers to distinguish between clearance mediated by amidoxime reduction (mARC pathway) and clearance mediated by aromatic oxidation (CYP pathway), providing mechanistic insight that guides further structural optimization [2].

Regioisomer-Controlled SAR Exploration Around the Benzamidoxime Scaffold

When conducting systematic structure–activity relationship studies on benzamidoxime-based inhibitor series, the precise regioisomeric identity of the building block is critical. This compound (3-fluoro-5-methyl) places the methyl substituent meta to the amidoxime, whereas the commercially co-available regioisomer (3-fluoro-4-methyl; CAS 175277-86-8) places it para [1]. The meta-methyl substitution exerts a weaker electron-donating effect (σₘ = -0.07) on the amidoxime carbon compared to para-methyl (σₚ = -0.17), altering the amidoxime's reduction potential and potentially its mARC substrate efficiency. Parallel procurement of both regioisomers—using their distinct CAS numbers to prevent ordering errors—enables a controlled comparison that isolates the electronic contribution of the methyl position to biological activity [2].

Quote Request

Request a Quote for 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.